isochlorogenic acid A

Description

Isochlorogenic acid A has been reported in Farfugium japonicum, Artemisia princeps, and other organisms with data available.

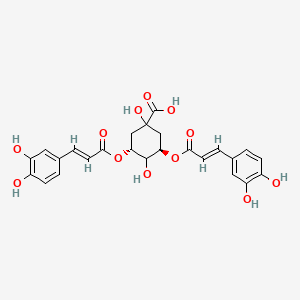

Structure

3D Structure

Properties

IUPAC Name |

(3R,5R)-3,5-bis[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-1,4-dihydroxycyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24O12/c26-15-5-1-13(9-17(15)28)3-7-21(30)36-19-11-25(35,24(33)34)12-20(23(19)32)37-22(31)8-4-14-2-6-16(27)18(29)10-14/h1-10,19-20,23,26-29,32,35H,11-12H2,(H,33,34)/b7-3+,8-4+/t19-,20-,23?,25?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRZBCHWVBQOTNZ-RDJMKVHDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(CC1(C(=O)O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)O)OC(=O)C=CC3=CC(=C(C=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(C[C@H](C([C@@H]1OC(=O)/C=C/C2=CC(=C(C=C2)O)O)O)OC(=O)/C=C/C3=CC(=C(C=C3)O)O)(O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00424282 | |

| Record name | Isochlorogenic acid A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00424282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

516.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89919-62-0, 2450-53-5 | |

| Record name | 3,5-Dicaffeoylquinic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089919620 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isochlorogenic acid A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00424282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isochlorogenic acid A | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,5-di-O-caffeoylquinic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,5-DI-O-CAFFEOYLQUINIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ND94C5E75K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Discovery and Isolation of Isochlorogenic Acid A

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isochlorogenic acid A (ICGA A), a prominent member of the dicaffeoylquinic acid family, has garnered significant attention within the scientific community for its diverse pharmacological activities. This technical guide provides a comprehensive overview of the discovery and isolation of ICGA A, offering detailed experimental protocols, quantitative data summaries, and visual representations of its biosynthetic and signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development who are investigating the therapeutic potential of this promising natural compound.

Discovery and Structural Elucidation

Isochlorogenic acid was first isolated from green coffee extract in 1950 by Barnes et al.[1] Initially, it was mistakenly identified as 5-caffeylquinic acid. It wasn't until 1963 that analysis using distribution chromatography revealed that isochlorogenic acid is, in fact, a mixture of three isomers: this compound, B, and C.[1] this compound, chemically known as 3,5-dicaffeoylquinic acid, is a polyphenol composed of one molecule of quinic acid and two molecules of caffeic acid.[1]

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C25H24O12 | [2] |

| Molecular Weight | 516.4 g/mol | [2] |

| IUPAC Name | trans-(3R,5R)-3,5-bis[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-1,4-dihydroxycyclohexane-1-carboxylic acid | [2] |

| Appearance | White crystalline powder | [1] |

| Solubility | Soluble in methanol, ethanol, dimethyl sulfoxide; relatively insoluble in cold water | [1] |

| UV λmax (in Methanol) | 242, 327 nm | [3] |

Spectroscopic Data

The structural identity of this compound is confirmed through various spectroscopic techniques.

| Technique | Key Data | Reference |

| ESI-MS | m/z: 515.1 [M+H]+ | [3] |

| ¹H NMR (300 MHz) | See reference for detailed peak assignments. | [4] |

| ¹³C NMR (300 MHz) | See reference for detailed peak assignments. | [4] |

Isolation and Purification Methodologies

The isolation of this compound from natural sources, such as Lonicera japonica Thunb. (honeysuckle), typically involves extraction followed by chromatographic purification.

Extraction from Plant Material

A common initial step is solvent extraction from dried and powdered plant material.

Protocol: Ethanol Extraction

-

Maceration: Mix the ground plant powder with an ethanol-based solvent (e.g., 70% ethanol).

-

Soaking: Allow the mixture to soak for a specified period, with occasional stirring, to allow the solvent to dissolve the target compounds.

-

Filtration: Separate the extract from the solid plant material by filtration.

-

Concentration: Concentrate the filtrate under reduced pressure to obtain a crude extract.

For a more exhaustive extraction, Soxhlet extraction can be employed, where the solvent is continuously circulated through the plant material.[5]

High-Speed Counter-Current Chromatography (HSCCC)

HSCCC is an effective liquid-liquid partition chromatography technique for separating and purifying this compound.

Protocol: HSCCC Purification

-

Two-Phase Solvent System Preparation: Prepare a two-phase solvent system, for example, composed of n-hexane:ethyl acetate:isopropanol:water (2:3:2:5, v/v/v/v).[6] Thoroughly mix the solvents and allow the phases to separate. Degas both the upper (stationary) and lower (mobile) phases by sonication before use.[3]

-

Column Equilibration: Fill the multilayer-coiled HSCCC column with the upper stationary phase. Then, pump the lower mobile phase into the column at a specific flow rate (e.g., 2.0 mL/min) while the apparatus is rotating at a set speed (e.g., 860 rpm) until the system is equilibrated.[3]

-

Sample Injection: Dissolve the crude extract in a mixture of the upper and lower phases and inject it into the column.

-

Elution and Fraction Collection: Continue to pump the mobile phase through the column. Collect fractions of the eluent at regular intervals.

-

Analysis: Analyze the collected fractions using High-Performance Liquid Chromatography (HPLC) to identify those containing pure this compound.

Preparative High-Performance Liquid Chromatography (Prep-HPLC)

For higher purity, fractions from HSCCC containing this compound can be further purified using preparative HPLC.

Protocol: Preparative HPLC

-

Column and Mobile Phase: Use a suitable reversed-phase column (e.g., C18). The mobile phase typically consists of a gradient of an acidic aqueous solution (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile with 0.1% formic acid).

-

Method Development: Initially, develop an analytical HPLC method to achieve good separation of this compound from impurities.

-

Scaling Up: Scale up the analytical method to a preparative scale by increasing the column size, flow rate, and injection volume.

-

Fraction Collection: Inject the semi-purified sample and collect the fraction corresponding to the this compound peak.

-

Purity Analysis: Analyze the purity of the collected fraction using analytical HPLC.

Quantitative Data on Isolation

The yield and purity of isolated this compound can vary depending on the plant source and the isolation method employed.

| Plant Source | Isolation Method | Starting Material | Yield | Purity | Reference |

| Lonicera japonica Thunb. | HSCCC | 150 mg of ethyl acetate fraction | 19.65 mg | 99.1% | [6] |

| Lonicera japonica Thunb. | HSCCC | 480 mg of enriched fraction | 37.6 mg | 96.2% | [6] |

| Flower buds of Lonicera japonica | HSCCC followed by prep-HPLC | Methanol extract | Not specified | 98% | [7] |

| Artemisia turanica Krasch | Reversed-phase VLC followed by semi-preparative HPLC | 15 g of hydroethanolic extract | Not specified | Not specified | [8] |

Biosynthesis and Signaling Pathways

Biosynthesis of this compound

This compound is synthesized via the phenylpropanoid pathway. The pathway begins with the amino acid phenylalanine and proceeds through a series of enzymatic reactions to produce caffeoyl-CoA and quinic acid, which are then esterified to form this compound.

Caption: Biosynthesis pathway of this compound.

Key Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating several key signaling pathways involved in inflammation, cell proliferation, and survival.

NF-κB Signaling Pathway

This compound has been shown to inhibit the NF-κB signaling pathway, a critical regulator of inflammatory responses. It can reduce the phosphorylation of IκBα, which in turn prevents the nuclear translocation of the p65 subunit of NF-κB.[1]

Caption: Inhibition of the NF-κB signaling pathway by this compound.

MAPK/ERK Signaling Pathway

The mitogen-activated protein kinase (MAPK) pathways, including the ERK cascade, are involved in cell proliferation, differentiation, and survival. Chlorogenic acids have been shown to modulate these pathways.

Caption: Modulation of the MAPK/ERK signaling pathway by this compound.

mTOR Signaling Pathway

The mammalian target of rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, and metabolism. Chlorogenic acid has been reported to inhibit the mTORC2 signaling pathway.

Caption: Inhibition of the mTOR signaling pathway by this compound.

Conclusion

The discovery and subsequent characterization of this compound have paved the way for extensive research into its therapeutic potential. The isolation and purification techniques, particularly HSCCC and preparative HPLC, have enabled the acquisition of high-purity ICGA A for pharmacological studies. A deeper understanding of its interactions with key signaling pathways, such as NF-κB, MAPK/ERK, and mTOR, provides a molecular basis for its observed anti-inflammatory, antioxidant, and other biological activities. This guide serves as a foundational resource to support and encourage further investigation into the promising applications of this compound in drug discovery and development.

References

- 1. This compound Attenuates the Progression of Liver Fibrosis Through Regulating HMGB1/TLR4/NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C25H24O12 | CID 6474310 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. The process of extracting chlorogenic acid from green coffee bean extract. [greenskybio.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Isolation of Two Isochlorogenic Acid Isomers from Phenolic Rich Fraction of Artemisia turanica Krasch - PMC [pmc.ncbi.nlm.nih.gov]

isochlorogenic acid A chemical structure and properties

An In-depth Technical Guide on Isochlorogenic Acid A

Introduction

This compound, also known as 3,5-dicaffeoylquinic acid, is a prominent member of the chlorogenic acids family, a group of esters formed between quinic acid and certain transcinnamic acids.[1] As a naturally occurring phenolic compound, it is widely distributed in various plants, including coffee beans, honeysuckle, and chrysanthemum.[2][3][4] this compound has garnered significant attention within the scientific community for its diverse and potent biological activities, which include antioxidant, anti-inflammatory, hepatoprotective, neuroprotective, and anticancer effects.[5][6][7] This technical guide provides a comprehensive overview of the chemical structure, properties, biological activities, and relevant experimental protocols for this compound, tailored for researchers, scientists, and drug development professionals.

Chemical Structure and Properties

This compound is structurally characterized as the diester of caffeic acid with quinic acid at the 3 and 5 positions.[8]

Chemical Structure:

Caption: A 2D representation of the chemical structure of this compound.

Data Presentation: Chemical and Physical Properties

The following table summarizes the key chemical and physical properties of this compound.

| Property | Value |

| IUPAC Name | (3R,5R)-3,5-bis[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-1,4-dihydroxycyclohexane-1-carboxylic acid[9] |

| Synonyms | 3,5-Dicaffeoylquinic acid, 3,5-CQA[10] |

| Molecular Formula | C25H24O12[9] |

| Molecular Weight | 516.45 g/mol [10] |

| CAS Number | 2450-53-5[10] |

| Appearance | Off-white to yellow/brown crystalline solid[2] |

| Melting Point | >175°C (decomposition)[2] |

| Solubility | Soluble in DMSO (≥ 50 mg/mL), ethanol, and methanol.[5][10][11] Limited solubility in water. |

| pKa (Predicted) | 3.52 ± 0.50[12] |

| Storage Conditions | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month.[5][10] |

Biological Activities and Signaling Pathways

This compound exhibits a broad spectrum of pharmacological effects, which are mediated through various signaling pathways.

Antioxidant Activity

This compound is a potent antioxidant. In vitro studies have demonstrated its ability to scavenge various free radicals, including DPPH, hydroxyl (·OH), and superoxide (O2·-) radicals. Its antioxidant capacity is attributed to the presence of multiple hydroxyl groups in its structure, which can donate hydrogen atoms to neutralize free radicals.

Anti-inflammatory Activity

This compound exerts significant anti-inflammatory effects by modulating key inflammatory signaling pathways. It has been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.[9] This effect is partly mediated through the inhibition of the nuclear factor-κB (NF-κB) signaling pathway, a critical regulator of inflammatory responses.[13] By suppressing the activation of NF-κB, this compound can downregulate the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[14][15]

Caption: Simplified NF-κB signaling pathway and the inhibitory action of this compound.

Hepatoprotective Effects

This compound has demonstrated protective effects against liver injury and fibrosis. It can attenuate liver fibrosis by regulating the HMGB1/TLR4/NF-κB signaling pathway.[8] In animal models of non-alcoholic steatohepatitis (NASH), isochlorogenic acid B, a closely related isomer, was shown to ameliorate liver fibrosis by inhibiting oxidative stress via the Nrf2 signaling pathway and suppressing profibrogenic factors through the miR-122/HIF-1α pathway.[16]

Caption: HMGB1/TLR4/NF-κB pathway in liver fibrosis and the inhibitory role of this compound.

Neuroprotective Effects

Emerging evidence suggests that this compound possesses neuroprotective properties. It can ameliorate cognitive impairment in animal models by reducing oxidative stress and acetylcholinesterase activity.[9][12] The neuroprotective effects of chlorogenic acids, in general, are attributed to their antioxidant and anti-inflammatory activities in the brain, which can help mitigate neuronal damage associated with neurodegenerative diseases.[17][18][19]

Anticancer Activity

Chlorogenic acids have been shown to exhibit anticancer properties by inducing cell cycle arrest, promoting apoptosis, and inhibiting the proliferation and migration of cancer cells.[20][21][22] The anticancer mechanisms may involve the modulation of various signaling pathways, including the mTORC2 pathway.[20]

Experimental Protocols

This section provides an overview of key experimental methodologies for the extraction, analysis, and evaluation of this compound.

Extraction and Purification from Natural Sources

A common method for the isolation of this compound involves solvent extraction followed by chromatographic purification.

Caption: General workflow for the extraction and purification of this compound.

Protocol Outline:

-

Sample Preparation: The plant material is dried and powdered.

-

Extraction: The powdered sample is extracted with a suitable organic solvent, such as n-butyl acetate, which selectively extracts this compound.[3]

-

Concentration: The solvent is evaporated under reduced pressure to obtain a crude extract.

-

Purification: The crude extract is subjected to further purification using techniques like high-speed counter-current chromatography (HSCCC) or preparative high-performance liquid chromatography (HPLC) to isolate pure this compound.[23]

-

Identification and Purity Assessment: The purity of the isolated compound is confirmed using analytical HPLC and its structure is elucidated using spectroscopic methods like NMR and mass spectrometry.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a standard method for the quantification of this compound in various matrices, including plasma and plant extracts.[2]

Protocol for Analysis in Rat Plasma: [2]

-

Chromatographic System: A standard HPLC system equipped with a UV detector.

-

Column: Shodex C18 column (5 µm, 250 mm × 4.6 mm).

-

Mobile Phase: A mixture of 0.1% phosphoric acid in water (A) and methanol (B) in a 50:50 (v/v) ratio.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 300 nm.

-

Column Temperature: 30°C.

-

Sample Preparation: Protein precipitation from plasma samples is typically performed using methanol.

Caption: Workflow for the HPLC analysis of this compound.

In Vitro Antioxidant Assays

DPPH Radical Scavenging Assay: [24]

-

Prepare different concentrations of this compound in methanol.

-

Add 100 µL of each sample concentration to 2.90 mL of a methanolic solution of DPPH radical (100 µmol).

-

Shake the mixture vigorously and incubate at room temperature in the dark for 20 minutes.

-

Measure the absorbance at 517 nm.

-

Calculate the scavenging effect using the formula: Scavenging effect (%) = [(Absorbance of control - Absorbance of sample) / Absorbance of control] × 100.

In Vitro Anti-inflammatory Assay

Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 Macrophages: [9][13]

-

Culture RAW 264.7 macrophages in a suitable medium.

-

Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1 hour).

-

Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.

-

After incubation, collect the cell culture supernatant.

-

Measure the concentration of nitrite (a stable product of NO) in the supernatant using the Griess reagent.

-

A decrease in nitrite concentration in the presence of this compound indicates an inhibitory effect on NO production.

Conclusion

This compound is a multifunctional natural compound with significant therapeutic potential. Its well-characterized antioxidant and anti-inflammatory properties, mediated through the modulation of key signaling pathways, make it a compelling candidate for further research and development in the fields of pharmaceuticals and nutraceuticals. The experimental protocols outlined in this guide provide a solid foundation for researchers to explore the full potential of this promising bioactive molecule.

References

- 1. mdpi.com [mdpi.com]

- 2. Development and Validation of a HPLC Method for Determination of this compound in Rat Plasma and Application to Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. datapdf.com [datapdf.com]

- 4. Extraction and purification of isochlorogenic acid C from Chrysanthemum morifolium using ionic liquid‐based ultrasound‐assisted extraction and aqueous two‐phase system - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. This compound Attenuates the Progression of Liver Fibrosis Through Regulating HMGB1/TLR4/NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. academic.oup.com [academic.oup.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Cognitive and neuroprotective effects of chlorogenic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. discovery.researcher.life [discovery.researcher.life]

- 14. Chlorogenic acid: a review on its mechanisms of anti-inflammation, disease treatment, and related delivery systems - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Chlorogenic acid: a review on its mechanisms of anti-inflammation, disease treatment, and related delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Protective effect of isochlorogenic acid B on liver fibrosis in non-alcoholic steatohepatitis of mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Neuroprotective effects of chlorogenic acid against oxidative stress in rats subjected to lithium-pilocarpine-induced status epilepticus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. tandfonline.com [tandfonline.com]

- 20. e-century.us [e-century.us]

- 21. Chlorogenic acid for cancer prevention and therapy: Current status on efficacy and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. Effect of chlorogenic acid on antioxidant activity of Flos Lonicerae extracts - PMC [pmc.ncbi.nlm.nih.gov]

Overview of Isochlorogenic Acid A Biosynthesis

An In-depth Technical Guide to the Biosynthesis of Isochlorogenic Acid A

For: Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the biosynthetic pathway of this compound (3,5-dicaffeoylquinic acid), a significant plant secondary metabolite with a range of bioactive properties. The document outlines the enzymatic steps, presents available quantitative data, details relevant experimental protocols, and provides visual diagrams of the core processes.

This compound is a dicaffeoylquinic acid (diCQA) synthesized via the phenylpropanoid pathway. This pathway converts the primary metabolite L-phenylalanine into a variety of phenolic compounds. The biosynthesis of this compound is an extension of the pathway for chlorogenic acid (5-O-caffeoylquinic acid; 5-CQA), which serves as its direct precursor. The overall process begins with the general phenylpropanoid pathway, leading to the formation of activated hydroxycinnamic acids, which are then esterified to quinic acid.

The Biosynthetic Pathway

The synthesis of this compound is a multi-step enzymatic process, starting from L-phenylalanine.

Step 1: General Phenylpropanoid Pathway The initial phase involves the conversion of L-phenylalanine to caffeoyl-CoA. This sequence is foundational for numerous phenolic compounds in plants.[1][2]

-

Phenylalanine Ammonia-Lyase (PAL): PAL catalyzes the deamination of L-phenylalanine to form trans-cinnamic acid, committing it to the phenylpropanoid pathway.[1][3]

-

Cinnamate 4-hydroxylase (C4H): This cytochrome P450 enzyme hydroxylates trans-cinnamic acid at the 4-position to produce p-coumaric acid.[4][5]

-

4-Coumarate:CoA Ligase (4CL): 4CL activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.[6][7] This is a key branch point in the pathway.[8]

Step 2: Formation of Caffeoyl-CoA and Chlorogenic Acid (5-CQA) p-Coumaroyl-CoA is hydroxylated to form caffeoyl-CoA. This occurs while the coumaroyl group is esterified to either shikimate or quinate, which acts as a carrier.

-

Hydroxycinnamoyl-CoA Shikimate/Quinate Hydroxycinnamoyl Transferase (HCT): HCT transfers the p-coumaroyl group from p-coumaroyl-CoA to an acceptor molecule, typically shikimic acid, forming p-coumaroyl-shikimate.[9][10]

-

p-Coumaroyl Ester 3'-hydroxylase (C3'H): This P450 enzyme hydroxylates the 3-position of the aromatic ring of p-coumaroyl-shikimate to yield caffeoyl-shikimate.[3][11]

-

HCT (Reverse Reaction): HCT can then catalyze the reverse reaction, transferring the caffeoyl group from caffeoyl-shikimate back to Coenzyme A, forming caffeoyl-CoA.[10]

-

Hydroxycinnamoyl-CoA Quinate Hydroxycinnamoyl Transferase (HQT): HQT, an enzyme with high specificity for quinic acid, catalyzes the final step in chlorogenic acid synthesis by transferring the caffeoyl group from caffeoyl-CoA to quinic acid, forming 5-O-caffeoylquinic acid (chlorogenic acid or 5-CQA).[3][12]

Step 3: Conversion to this compound (3,5-diCQA) The final step is the addition of a second caffeoyl group to chlorogenic acid.

-

HQT (Secondary Activity) / Isochlorogenic Acid Synthase (ICS): The HQT enzyme from some species, such as tomato, has been shown to possess a secondary "chlorogenate:chlorogenate transferase" activity.[13] In this reaction, it uses one molecule of 5-CQA as the caffeoyl group donor and a second molecule of 5-CQA as the acceptor to form 3,5-dicaffeoylquinic acid (this compound).[9] In other plants, like sweet potato, a distinct GDSL lipase-like enzyme named isochlorogenic acid synthase (ICS) catalyzes the synthesis of 3,5-diCQA from two molecules of 3-CQA.[6]

Figure 1: Biosynthesis Pathway of this compound.

Quantitative Data

Kinetic parameters for the enzymes in the this compound pathway have been characterized in various plant species. The data presented below is a compilation from different studies and may not reflect the precise kinetics within a single organism.

Table 1: Kinetic Parameters of Biosynthetic Enzymes

| Enzyme | Organism | Substrate | Km (µM) | Vmax or kcat | Reference |

| PAL | Musa cavendishii | L-Phenylalanine | 1450 | 0.15 µmol/min/mg | [14] |

| 4CL | Marchantia paleacea | p-Coumaric Acid | 93.99 | kcat/Km = 9.20x104 M-1min-1 | [6] |

| Caffeic Acid | 113.30 | - | [6] | ||

| Ferulic Acid | 414.10 | - | [6] | ||

| 4CL | Morus alba | p-Coumaric Acid | 10.49 | 4.4 nkat/mg | [8] |

| HCT | Physcomitrium patens | Shikimate | 220 | kcat = 5.1 s-1 | [9] |

| Quinate | 9400 | kcat = 3.5 s-1 | [9] | ||

| ICS | Ipomoea batatas | 3-Caffeoylquinic Acid | 3500 | - | [6] |

Note: Data for C4H, C3'H, and the secondary transferase activity of HQT are not consistently available across literature in the form of Km and Vmax values.

Experimental Protocols

HQT Enzyme Activity Assay (Reverse Reaction)

This protocol describes a common method for assaying HQT activity by monitoring the reverse reaction: the formation of caffeoyl-CoA from chlorogenic acid and Coenzyme A. The increase in absorbance due to caffeoyl-CoA formation is measured spectrophotometrically.[15][16]

Materials:

-

Protein extraction buffer: 0.1 M Sodium Phosphate buffer (pH 7.4) with 10 mM Dithiothreitol (DTT).

-

Assay buffer: 100 mM Phosphate buffer (pH 7.0) with 1 mM EDTA.

-

Substrate 1: 10 mM Chlorogenic acid (5-CQA) stock solution.

-

Substrate 2: 10 mM Coenzyme A (CoA) stock solution.

-

Crude or purified enzyme extract.

-

Spectrophotometer capable of reading at 360 nm.

Procedure:

-

Protein Extraction: Extract total protein from plant tissue using the extraction buffer. Homogenize tissue on ice, centrifuge to remove debris, and quantify protein concentration (e.g., using Bradford method). A buffer exchange or desalting step may be required.

-

Assay Preparation: Prepare a reaction mixture in a 1.5 mL cuvette containing:

-

Assay Buffer to a final volume of 1.5 mL.

-

Chlorogenic acid stock to a final concentration of 400 µM.

-

30 µL of crude enzyme extract.

-

-

Blank Measurement: Measure the baseline absorbance at 360 nm before initiating the reaction.

-

Reaction Initiation: Start the reaction by adding CoA stock solution to a final concentration of 400 µM. Mix quickly by inversion.

-

Kinetic Measurement: Immediately begin monitoring the increase in absorbance at 360 nm at 30°C for a set period (e.g., 5-10 minutes). Record the rate of change in absorbance (ΔAbs/min).

-

Control Reaction: Perform a parallel reaction without the addition of CoA (add water instead) to account for any non-specific absorbance changes.

-

Calculation: Calculate the enzyme activity by subtracting the rate of the control reaction from the rate of the test reaction. Use the molar extinction coefficient of caffeoyl-CoA at 360 nm to convert the rate to µmol/min/mg protein.

Figure 2: Workflow for HQT Spectrophotometric Enzyme Assay.

Quantification of this compound by HPLC

High-Performance Liquid Chromatography (HPLC) with UV detection is the standard method for the quantification of this compound in plant extracts.

Materials:

-

HPLC system with a UV/DAD detector.

-

Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Phosphoric acid or 0.1% Formic acid in HPLC-grade water.

-

Mobile Phase B: Methanol or Acetonitrile.

-

Extraction Solvent: Methanol or 80% Methanol in water.

-

Syringe filters (0.22 or 0.45 µm).

-

This compound analytical standard.

Procedure:

-

Standard Curve Preparation: Prepare a stock solution of this compound standard in the extraction solvent. Perform serial dilutions to create a series of standards with known concentrations (e.g., 1-100 µg/mL).

-

Sample Extraction:

-

Weigh a precise amount of dried, powdered plant material (e.g., 0.2 g).

-

Add a defined volume of extraction solvent (e.g., 10 mL).

-

Extract using sonication for 30-60 minutes at room temperature.[4]

-

Centrifuge the extract to pellet solid debris.

-

Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

-

-

HPLC Analysis:

-

Set the column temperature to 30°C.

-

Set the UV detection wavelength to 300-330 nm (this compound has a λmax around 326-328 nm).

-

Set a flow rate of 1.0 mL/min.

-

Inject 10-20 µL of each standard and sample.

-

Run a gradient elution program. A typical gradient might be:

-

Start with a low percentage of solvent B (e.g., 10-20%).

-

Linearly increase the percentage of solvent B over 20-40 minutes to elute compounds of increasing polarity.

-

Include a wash step with a high percentage of solvent B and a re-equilibration step at initial conditions.

-

-

-

Quantification:

-

Identify the this compound peak in the sample chromatograms by comparing its retention time with the analytical standard.

-

Integrate the peak area for this compound in both standards and samples.

-

Plot a standard curve of peak area versus concentration for the standards.

-

Use the linear regression equation from the standard curve to calculate the concentration of this compound in the samples.

-

References

- 1. Phenylalanine ammonia-lyase - Wikipedia [en.wikipedia.org]

- 2. The Genetics of Lignin Biosynthesis: Connecting Genotype to Phenotype | Annual Reviews [annualreviews.org]

- 3. Downregulation of p-COUMAROYL ESTER 3-HYDROXYLASE in rice leads to altered cell wall structures and improves biomass saccharification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. Functional characterization of Cinnamate 4-hydroxylase gene family in soybean (Glycine max) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Molecular cloning and functional analysis of 4-coumarate: CoA ligases from Marchantia paleacea and their roles in lignin and flavanone biosynthesis | PLOS One [journals.plos.org]

- 7. 4-Coumarate-CoA ligase - Wikipedia [en.wikipedia.org]

- 8. Characterization and Functional Analysis of 4-Coumarate:CoA Ligase Genes in Mulberry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Function of the HYDROXYCINNAMOYL-CoA:SHIKIMATE HYDROXYCINNAMOYL TRANSFERASE is evolutionarily conserved in embryophytes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Identification and Characterization of Five BAHD Acyltransferases Involved in Hydroxycinnamoyl Ester Metabolism in Chicory [frontiersin.org]

- 11. pure.mpg.de [pure.mpg.de]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. curresweb.com [curresweb.com]

- 15. researchgate.net [researchgate.net]

- 16. academic.oup.com [academic.oup.com]

An In-depth Technical Guide to Isochlorogenic Acid A Derivatives and Analogues for Drug Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isochlorogenic acid A (ICQA), a dicaffeoylquinic acid, is a prominent member of the chlorogenic acid family, a group of phenolic compounds widely distributed in the plant kingdom. Found in numerous traditional medicinal herbs, fruits, and vegetables, ICQA and its derivatives have garnered significant attention from the scientific community for their broad spectrum of pharmacological activities. These compounds have demonstrated potent antioxidant, anti-inflammatory, hepatoprotective, antiviral, and neuroprotective properties, making them promising candidates for the development of novel therapeutics. This technical guide provides a comprehensive overview of this compound, its synthetic derivatives, and analogues, with a focus on their biological activities, mechanisms of action, and the experimental methodologies used to evaluate them. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering detailed data, protocols, and visual representations of key biological pathways and experimental workflows.

Core Biological Activities and Mechanisms of Action

This compound and its analogues exert their biological effects through multiple mechanisms, often targeting key signaling pathways involved in inflammation, oxidative stress, and cellular proliferation.

Anti-inflammatory and Hepatoprotective Effects

A significant body of research has highlighted the potent anti-inflammatory and liver-protective properties of this compound. One of the key mechanisms underlying these effects is the inhibition of the High-Mobility Group Box 1 (HMGB1)/Toll-like Receptor 4 (TLR4)/Nuclear Factor-kappa B (NF-κB) signaling pathway.[1] In pathological conditions such as liver fibrosis, damaged cells release HMGB1, which then acts as a damage-associated molecular pattern (DAMP) to activate TLR4. This activation triggers a downstream signaling cascade, leading to the activation of NF-κB, a pivotal transcription factor that orchestrates the expression of numerous pro-inflammatory and pro-fibrotic genes.[1] this compound has been shown to suppress the expression of HMGB1 and TLR4, thereby inhibiting the activation of NF-κB and attenuating the inflammatory response and the progression of liver fibrosis.[1]

Antioxidant Activity and the Nrf2 Pathway

The antioxidant properties of this compound and its derivatives are well-documented and are largely attributed to their ability to scavenge free radicals and to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a master regulator of the cellular antioxidant response. Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). In the presence of oxidative stress or activators like ICQA, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the antioxidant response element (ARE), leading to the transcription of a battery of antioxidant and cytoprotective genes. Dicaffeoylquinic acid isomers, including this compound, have been shown to be potent activators of the Nrf2 pathway.[2]

Antiviral and Anticancer Activities

This compound and its derivatives have also demonstrated promising antiviral and anticancer activities. Their antiviral effects have been reported against a range of viruses, including hepatitis B virus (HBV) and human immunodeficiency virus (HIV).[3][4] The anticancer activity is often associated with the induction of apoptosis and the inhibition of cell proliferation in various cancer cell lines.

Neuroprotective Effects

The neuroprotective effects of chlorogenic acids, including this compound, are attributed to their antioxidant and anti-inflammatory properties, which help to mitigate the oxidative stress and neuroinflammation that are hallmarks of many neurodegenerative diseases.[5][6]

Quantitative Data on Biological Activities

The following tables summarize the available quantitative data on the biological activities of this compound and its derivatives. This data is crucial for comparing the potency of different compounds and for guiding structure-activity relationship (SAR) studies.

| Compound | Cell Line | Activity | IC50 / EC50 | Reference |

| This compound | CYP2C9 in human liver microsomes | Enzyme Inhibition | IC50: 57.25 µmol/L | [3] |

| 3,5-di-O-caffeoylquinic acid | SH-SY5Y cells | Neuroprotection (against H2O2) | Significant at 10 µM | [6] |

| Dicaffeoylquinic acid derivative 1 | HTB-26 (breast cancer) | Cytotoxicity | IC50: 10-50 µM | [1] |

| Dicaffeoylquinic acid derivative 2 | PC-3 (pancreatic cancer) | Cytotoxicity | IC50: 10-50 µM | [1] |

| Dicaffeoylquinic acid derivative 3 | HepG2 (hepatocellular carcinoma) | Cytotoxicity | IC50: 10-50 µM | [1] |

| Chlorogenic Acid | MCF-7 (breast cancer) | Cytotoxicity | IC50: 952 ± 32.5 μM | [7] |

| Chlorogenic Acid | MDA-MB-231 (breast cancer) | Cytotoxicity | IC50: 590.5 ± 10.6 μM | [7] |

| Compound | Virus | Assay | Inhibition Rate / EC50 | Reference |

| This compound | Hepatitis B Virus (HBV) | HBsAg expression | 86.9% | [3] |

| This compound | Hepatitis B Virus (HBV) | HBeAg expression | 72.9% | [3] |

| 3,4,5-tricaffeoylquinic acid | Human Immunodeficiency Virus (HIV) | Anti-HIV activity | - | [4] |

| Chlorogenic Acid | Influenza A (H1N1) | Antiviral activity | EC50: 44.87 μM | [8] |

| Chlorogenic Acid | Influenza A (H3N2) | Antiviral activity | EC50: 62.33 μM | [8] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for the synthesis and evaluation of this compound derivatives.

Synthesis of this compound Derivatives (General Procedures)

Esterification:

-

Acid Chloride Method:

-

Dissolve the desired carboxylic acid in a suitable solvent (e.g., dichloromethane, THF).

-

Add a chlorinating agent (e.g., oxalyl chloride, thionyl chloride) dropwise at 0°C.

-

Stir the reaction mixture at room temperature until the conversion to the acid chloride is complete (monitored by TLC or IR spectroscopy).

-

In a separate flask, dissolve this compound and a base (e.g., pyridine, triethylamine) in a suitable solvent.

-

Add the freshly prepared acid chloride solution dropwise to the this compound solution at 0°C.

-

Allow the reaction to warm to room temperature and stir until completion.

-

Work up the reaction by washing with aqueous solutions to remove excess reagents and byproducts.

-

Purify the crude product by column chromatography.

-

-

Carbodiimide Coupling:

-

Dissolve this compound, the desired carboxylic acid, and a coupling agent (e.g., DCC, EDC) in an anhydrous aprotic solvent (e.g., DMF, dichloromethane).

-

Add a catalytic amount of a base such as 4-dimethylaminopyridine (DMAP).

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Filter the reaction mixture to remove the urea byproduct.

-

Concentrate the filtrate and purify the residue by column chromatography.

-

Amide Formation:

-

From Acid Chlorides:

-

Prepare the acid chloride of the desired carboxylic acid as described above.

-

Dissolve the desired amine in a suitable solvent with a base.

-

Add the acid chloride solution dropwise to the amine solution at 0°C.

-

Follow the workup and purification steps as described for esterification.

-

-

Direct Amidation by Heating:

-

Mix the carboxylic acid and the amine in a reaction vessel.

-

Heat the mixture, typically between 160-180°C, for 30 minutes to several hours.[9]

-

Monitor the reaction progress by TLC.

-

After cooling, dissolve the reaction mixture in an organic solvent and perform an aqueous workup to remove unreacted starting materials.

-

Purify the resulting amide by crystallization or column chromatography.[9]

-

In Vitro Biological Assays

Determination of IC50 for Antiviral Activity (MTT Assay): [1]

-

Seed MDCK cells (or another suitable host cell line) at a density of 1 × 10^5 cells/mL in a 96-well plate (100 µL per well).

-

Incubate the cells at 37°C for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of the test compound.

-

Co-incubate the diluted compound with a known titer of the virus (e.g., 100 TCID50) in a 5% CO2 incubator at 37°C for 30 minutes.

-

Add the virus-compound mixture to the MDCK cells and incubate for 1 hour.

-

Wash the cells twice with PBS and add fresh, serum-free DMEM.

-

Incubate the plate at 37°C for 48 hours.

-

Measure cell viability using the MTT assay. Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.

-

Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate the IC50 values using appropriate software (e.g., GraphPad Prism).

Determination of IC50 for Anticancer Activity (MTT Assay): [10]

-

Seed the desired cancer cell line (e.g., HeLa, MCF-7) in a 96-well plate at a density of 1000-10000 cells/well in 100 µL of culture medium.

-

Incubate the plate in a 5% CO2 incubator at 37°C until the cells adhere.

-

Add a series of dilutions of the test compound to the wells. Include a solvent control (e.g., DMSO) and a positive control.

-

Incubate the plate for 24-72 hours.

-

Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.

-

Remove the culture medium and add 150 µL of DMSO to each well.

-

Shake the plate for 10 minutes to dissolve the formazan crystals.

-

Measure the absorbance at 490 nm.

-

Calculate the IC50 value, which is the concentration of the drug that inhibits cell growth by 50%.

In Vivo Biological Assays

Carbon Tetrachloride (CCl4)-Induced Hepatotoxicity Model in Rats: [11]

-

Divide male Wistar rats (or another suitable strain) into groups (e.g., control, CCl4-treated, CCl4 + test compound).

-

Induce liver injury in the treatment groups by intraperitoneal injection of CCl4 (e.g., 30% in olive oil, 3 ml/kg body weight) twice a week for four weeks.[11]

-

Administer the test compound (this compound derivative or analogue) to the appropriate group, typically by oral gavage or intraperitoneal injection, at a predetermined dose and schedule.

-

The control group should receive the vehicles for both CCl4 and the test compound.

-

After the treatment period, sacrifice the animals and collect blood and liver tissue samples.

-

Analyze serum for liver function markers (e.g., ALT, AST).

-

Process liver tissue for histopathological examination (e.g., H&E staining, Masson's trichrome staining for fibrosis) and for biochemical assays (e.g., determination of oxidative stress markers like MDA and antioxidant enzyme activities like SOD and CAT).[11]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways modulated by this compound and a typical workflow for natural product-based drug discovery.

Signaling Pathway Diagrams

References

- 1. Chlorogenic acid isomers directly interact with Keap 1-Nrf2 signaling in Caco-2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. Faster workflows boost drug discovery in natural product-based screening | Frederick National Laboratory [frederick.cancer.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. Neuroprotective Caffeoylquinic Acid Derivatives from the Flowers of Chrysanthemum morifolium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Neuroprotective effects of 3,5-dicaffeoylquinic acid on hydrogen peroxide-induced cell death in SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. repository.ukim.mk [repository.ukim.mk]

- 10. Pharmacological profile of dicaffeoylquinic acids and their role in the treatment of respiratory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Natural product-derived compounds in clinical trials and drug approvals - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Anti-inflammatory Properties of Isochlorogenic Acid A

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isochlorogenic acid A (ICQA), a prominent member of the caffeoylquinic acid family, is a natural phenolic compound demonstrating significant anti-inflammatory properties. This technical guide provides a comprehensive overview of the molecular mechanisms underlying ICQA's therapeutic potential. It details the compound's inhibitory effects on key pro-inflammatory mediators and signaling cascades, including the NF-κB, MAPK, and STAT1 pathways. This document consolidates quantitative data from various in vitro and in vivo studies, presents detailed experimental protocols for assessing its bioactivity, and visualizes the complex signaling interactions through structured diagrams. The information herein is intended to support further research and development of this compound as a novel anti-inflammatory agent.

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation leads to chronic inflammatory diseases. This compound (3,5-dicaffeoylquinic acid) is a widely distributed natural compound that has garnered attention for its diverse biological activities, including potent anti-inflammatory and antioxidant effects.[1][2] Its ability to modulate the intricate network of inflammatory signaling pathways makes it a compelling candidate for therapeutic development. This guide will explore the core mechanisms of ICQA's anti-inflammatory action, supported by quantitative data and detailed methodologies to facilitate reproducible research.

Molecular Mechanisms of Anti-inflammatory Action

This compound exerts its anti-inflammatory effects by targeting multiple stages of the inflammatory cascade, from receptor activation to the production of inflammatory mediators.

Inhibition of Pro-inflammatory Mediators

ICQA has been shown to dose-dependently suppress the production and expression of numerous key mediators that drive inflammatory responses. This includes a marked reduction in pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).[3][4] Furthermore, it inhibits the synthesis of other critical inflammatory molecules like nitric oxide (NO) and prostaglandin E2 (PGE2) by downregulating the expression of their respective enzymes, inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[5]

Modulation of Key Signaling Pathways

The primary mechanism for ICQA's broad anti-inflammatory activity lies in its ability to interfere with central signaling pathways that regulate the transcription of pro-inflammatory genes.

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of inflammatory gene expression. ICQA has been demonstrated to be a potent inhibitor of this cascade. One of its well-documented mechanisms involves targeting the HMGB1/TLR4/NF-κB axis.[3][6] Inflammatory stimuli like Lipopolysaccharide (LPS) trigger the release of High Mobility Group Box 1 (HMGB1), which then binds to Toll-like Receptor 4 (TLR4). This engagement initiates a downstream cascade that leads to the phosphorylation and subsequent degradation of the inhibitor of NF-κB, IκBα. ICQA intervenes by preventing IκBα phosphorylation, thereby sequestering the NF-κB p65 subunit in the cytoplasm and blocking its translocation to the nucleus where it would otherwise activate pro-inflammatory gene transcription.[3][6] Additionally, ICQA has been shown to inhibit the NF-κB/NLRP3 inflammasome pathway, further reducing the maturation and release of IL-1β.[5]

Mitogen-activated protein kinases (MAPKs), including p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK), are crucial for transducing extracellular signals into cellular responses, including inflammation. The activation (phosphorylation) of these kinases leads to the activation of transcription factors like AP-1. Many studies on chlorogenic acids demonstrate potent inhibition of the phosphorylation of p38, ERK, and JNK in response to inflammatory stimuli, thereby suppressing downstream inflammatory gene expression.[7][8]

Recent research has uncovered a novel mechanism for ICQA in periodontitis models, involving the Angiotensin-Converting Enzyme (ACE)/Phosphoglycerate Kinase 1 (PGK1)/Signal Transducer and Activator of Transcription 1 (STAT1) pathway.[1] ICQA was found to inhibit ACE, which in turn suppressed the downstream activation of PGK1 and STAT1. This inhibition led to a decrease in inflammatory cytokine production in human periodontal ligament fibroblasts, highlighting a unique anti-inflammatory axis targeted by ICQA.[1]

Quantitative Assessment of Anti-inflammatory Activity

The efficacy of ICQA has been quantified in various experimental models. The following tables summarize key findings, providing a comparative look at its inhibitory concentrations and effects.

Table 1: In Vitro Anti-inflammatory Effects of this compound

| Cell Line | Inflammatory Stimulus | Analyte | ICQA Concentration | Observed Effect | Reference |

| RAW 264.7 | LPS | NO Production | 50 µM | Significant reduction in NO levels | |

| RAW 264.7 | LPS | TNF-α, IL-6 | 50 µM | Significant reduction in cytokine levels | |

| HPDLFs | LPS (2 µg/mL) | Inflammatory Cytokines | 40 µM | Inhibition of cytokine transcription | [1] |

| MDA-MB-231 | - | Cell Proliferation | IC50 : 8.83 µg/mL (72h) | Antiproliferative effect | |

| HCCC-9810 | - | Cell Viability | IC50 : ~50 µM (24h) | Cytotoxic effect |

HPDLFs: Human Periodontal Ligament Fibroblasts

Table 2: In Vivo Anti-inflammatory Effects of this compound

| Animal Model | Condition | ICQA Dosage | Key Findings | Reference |

| Rats | CCl₄-induced Liver Fibrosis | 5, 10, 20 mg/kg | Dose-dependent decrease in serum/hepatic TNF-α, IL-6, IL-1β | [3] |

| Mice | LPS-induced Acute Lung Injury | Not specified | Dose-dependent reduction in IL-6, TNF-α, IL-1β, MCP-1 | [5] |

| Zebrafish Embryo | LPS-induced Inflammation | Not specified | Inhibition of NO production and IL-1β, TNF-α levels | |

| Rats | Ligature/LPS-induced Periodontitis | Not specified | Relieved periodontitis and inhibited inflammatory cytokines | [1] |

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. This section provides detailed methodologies for key experiments used to evaluate the anti-inflammatory properties of ICQA.

General Experimental Workflow (In Vitro)

A typical experiment to assess the anti-inflammatory activity of ICQA in a cell-based model, such as with RAW 264.7 macrophages, follows a logical sequence.

Cell Culture and Treatment (RAW 264.7 Macrophages)

-

Cell Maintenance : Culture RAW 264.7 cells in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Maintain cells in a humidified incubator at 37°C with 5% CO₂.

-

Seeding : Seed cells into multi-well plates (e.g., 96-well for viability/Griess, 24-well for ELISA, 6-well for Western Blot/qPCR) at a density of approximately 1 x 10⁵ cells/mL and allow them to adhere overnight.

-

Treatment : Remove the culture medium. Add fresh medium containing various concentrations of ICQA (e.g., 10, 25, 50 µM) and pre-incubate for 2 hours.

-

Stimulation : Add Lipopolysaccharide (LPS) to the wells to a final concentration of 1 µg/mL to induce an inflammatory response. Include vehicle-only and LPS-only controls.

-

Incubation : Incubate the plates for the desired time period (e.g., 24 hours for cytokine and NO measurement).

Nitric Oxide (NO) Measurement (Griess Assay)

-

Sample Collection : After the incubation period, collect 100 µL of cell culture supernatant from each well of a 96-well plate.

-

Griess Reagent : Prepare the Griess reagent by mixing equal volumes of Reagent A (1% sulfanilamide in 2.5% H₃PO₄) and Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% H₃PO₄) immediately before use.

-

Reaction : Add 100 µL of the prepared Griess reagent to the 100 µL of supernatant in a new 96-well plate.

-

Incubation : Incubate the plate at room temperature for 10-15 minutes, protected from light.

-

Measurement : Measure the absorbance at 540-550 nm using a microplate reader.

-

Quantification : Determine the nitrite concentration by comparing the absorbance values to a standard curve prepared using sodium nitrite.

Cytokine Quantification (ELISA)

-

Sample Collection : Collect cell culture supernatants and centrifuge to remove debris. Samples can be used immediately or stored at -80°C.

-

Assay Procedure : Perform the ELISA for TNF-α, IL-6, or IL-1β using commercially available kits (e.g., from R&D Systems or Thermo Fisher) according to the manufacturer's protocol.

-

General Steps :

-

Coat a 96-well plate with a capture antibody specific to the cytokine of interest.

-

Block non-specific binding sites.

-

Add standards and samples (supernatants) to the wells and incubate.

-

Wash the plate and add a biotinylated detection antibody.

-

Wash and add Streptavidin-HRP conjugate.

-

Add a substrate solution (e.g., TMB) to develop color.

-

Stop the reaction and measure the absorbance at 450 nm.

-

-

Quantification : Calculate the cytokine concentrations based on the standard curve.

Protein Expression Analysis (Western Blot)

-

Cell Lysis : After treatment, wash cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification : Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE : Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

-

Transfer : Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking : Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation : Incubate the membrane overnight at 4°C with primary antibodies against target proteins (e.g., p-p65, p-IκBα, iNOS, COX-2, β-actin).

-

Secondary Antibody Incubation : Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection : Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion and Future Directions

This compound demonstrates robust anti-inflammatory properties through the targeted inhibition of key pro-inflammatory mediators and the modulation of central signaling pathways, most notably the NF-κB and STAT1 cascades. The quantitative data and detailed protocols presented in this guide provide a solid foundation for researchers in the field.

Future research should focus on elucidating more precise dose-response relationships and IC50 values across a wider range of inflammatory markers and cell types. In vivo studies focusing on pharmacokinetic and pharmacodynamic profiles are essential to translate these promising preclinical findings into viable therapeutic strategies. Furthermore, exploring the synergistic effects of ICQA with other anti-inflammatory agents could open new avenues for the treatment of complex inflammatory diseases. The continued investigation of ICQA is highly warranted to fully realize its potential as a next-generation anti-inflammatory therapeutic.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. This compound Attenuates the Progression of Liver Fibrosis Through Regulating HMGB1/TLR4/NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chlorogenic acid: a review on its mechanisms of anti-inflammation, disease treatment, and related delivery systems - PMC [pmc.ncbi.nlm.nih.gov]

- 4. e-century.us [e-century.us]

- 5. This compound Attenuates the Progression of Liver Fibrosis Through Regulating HMGB1/TLR4/NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Anti-Inflammatory Activity of Chlorogenic Acid on Macrophages: A Simplified Simulation of Pharmacokinetics Following Ingestion Using a Windup Syringe Pump [mdpi.com]

- 7. Chlorogenic acid rich in coffee pulp extract suppresses inflammatory status by inhibiting the p38, MAPK, and NF-κB pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

A Technical Guide to the Neuroprotective Effects of Isochlorogenic Acid A

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Research specifically isolating the neuroprotective effects of Isochlorogenic Acid A (ICAA) is emerging. This guide synthesizes the robust data available for the broader class of Chlorogenic Acids (CGAs), of which ICAA is a prominent member. The mechanisms and effects described are based on studies of CGAs and are considered highly representative of ICAA's potential therapeutic profile.

Executive Summary

This compound, a dicaffeoylquinic acid, belongs to the chlorogenic acid family of polyphenols found in various plants, including coffee beans and certain traditional medicines. This technical guide consolidates preclinical evidence demonstrating the significant neuroprotective potential of this compound class. The core mechanisms underpinning these effects are potent anti-oxidative, anti-inflammatory, and anti-apoptotic activities. By modulating key signaling pathways such as Nrf2, NF-κB, and PI3K/Akt, chlorogenic acids have shown efficacy in various models of neurodegenerative diseases, including cerebral ischemia, Alzheimer's, and Parkinson's disease. This document provides a detailed overview of these mechanisms, quantitative data from key studies, experimental protocols, and visual representations of the critical signaling pathways involved.

Core Mechanisms of Neuroprotection

The neuroprotective capacity of chlorogenic acids is multi-faceted, primarily revolving around the mitigation of oxidative stress, neuroinflammation, and apoptosis—three interconnected pathologies that drive neuronal damage in most neurodegenerative conditions.

Anti-Oxidative Effects

Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) production and antioxidant defenses, is a primary driver of neuronal cell death.[1][2] Chlorogenic acids combat this through two main approaches:

-

Direct Radical Scavenging: Their phenolic structure allows for the direct donation of hydrogen atoms to neutralize free radicals like superoxide and hydroxyl radicals.[1]

-

Activation of the Nrf2 Pathway: Chlorogenic acids are potent activators of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a master regulator of the endogenous antioxidant response.[1][3] Upon activation, Nrf2 translocates to the nucleus and initiates the transcription of antioxidant enzymes such as heme oxygenase-1 (HO-1) and superoxide dismutase (SOD).[1][4]

Anti-Inflammatory Effects

Neuroinflammation, often mediated by activated microglia and astrocytes, contributes significantly to secondary neuronal damage. Chlorogenic acids suppress inflammatory responses primarily by inhibiting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[5][6] This pathway controls the expression of pro-inflammatory cytokines like TNF-α and IL-6.[5][7] CGA prevents the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm, thereby blocking its translocation to the nucleus and subsequent inflammatory gene expression.[6]

Anti-Apoptotic Effects

Apoptosis, or programmed cell death, is a final common pathway for neuronal loss. Chlorogenic acids prevent apoptosis by modulating the mitochondrial intrinsic pathway. They achieve this by:

-

Increasing the expression of anti-apoptotic proteins like Bcl-2.[8][9]

-

Decreasing the expression of pro-apoptotic proteins like Bax.[6][8]

-

Inhibiting the activation of executioner caspases , particularly Caspase-3, which is responsible for the final steps of cell dismantling.[10][11]

This regulation helps maintain mitochondrial membrane integrity, preventing the release of cytochrome c and the subsequent activation of the apoptotic cascade.[12]

Quantitative Data from Preclinical Studies

The neuroprotective effects of chlorogenic acids have been quantified in numerous in vitro and in vivo models. The following tables summarize key findings.

Table 1: Summary of In Vitro Neuroprotective Effects

| Cell Line | Injury Model | CGA Concentration | Key Quantitative Finding | Reference |

| SH-SY5Y | 6-OHDA | 25 µM | Restored cell viability by 43.04%. | [12] |

| HT-22 | Oxygen-Glucose Deprivation (OGD) | 5-20 µM | Significantly inhibited OGD-induced LDH release and ROS production. | [6][13] |

| Primary Cortical Neurons | OGD | 200 µM | Increased cell proliferative activity to ~70% from ~47.5% in OGD group. | [14] |

| Astrocytes | H₂O₂ | 100 ng/ml | Enhanced the protective effect of PEP-1-rpS3 against H₂O₂ toxicity. | [15] |

| BV-2 Microglia | LPS | 20-80 µM | Significantly inhibited LPS-induced production of TNF-α and IL-6. | [5] |

Table 2: Summary of In Vivo Neuroprotective Effects

| Animal Model | Disease Model | CGA Dosage | Key Quantitative Finding | Reference |

| Rat | Middle Cerebral Artery Occlusion (MCAO) | 30 mg/kg | Reduced cerebral infarct volume by ~46%. | [11] |

| Rat | Global Cerebral Ischemia | 10 mg/kg | Significantly reduced cerebral infarction area and brain water content. | [10] |

| Mouse | Intracerebral Hemorrhage (ICH) | 30 mg/kg | Significantly attenuated neurological deficits and reduced brain water content. | [16] |

| Mouse | Sporadic Alzheimer's (ICV-STZ) | 5 mg/kg | Prevented BDNF depletion and mitigated astrogliosis and microgliosis. | [17][18] |

| Mouse | Parkinson's Disease (MPTP) | Not Specified | Alleviated the fall in activity of mitochondrial complexes I, IV, and V. | [8] |

| Rat | Status Epilepticus (Lithium-Pilocarpine) | 30 mg/kg | Decreased hippocampal cell loss by 59% in CA3; reduced MDA by 49%. | [4] |

Key Experimental Methodologies

Reproducibility is paramount in scientific research. The following sections detail standardized protocols for assessing neuroprotective effects.

In Vitro Neuroprotection Assay (Neuronal Cell Line)

This protocol describes a general workflow for evaluating the protective effect of a compound against an induced oxidative insult in a neuronal cell line like HT-22 or SH-SY5Y.

Protocol Steps:

-

Cell Culture: Plate cells (e.g., HT-22) in 96-well plates at a density of 2 x 10⁴ cells/well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

-

Pre-treatment: Treat the cells with various concentrations of this compound (e.g., 5, 10, 20 µM) for a specified duration, typically 1-2 hours. Include a vehicle-only control group.

-

Induce Injury: Introduce the neurotoxic agent. For oxidative stress, a common model is glutamate (e.g., 5 mM) or hydrogen peroxide (H₂O₂).[19] One group should remain an untreated control (no compound, no toxin).

-

Incubation: Co-incubate the cells with the compound and the toxin for 12-24 hours.

-

Assess Viability: Measure cell viability using a standard method like the MTT assay.[15] Read absorbance on a microplate reader.

-

Assess Cell Death: (Optional) Measure lactate dehydrogenase (LDH) release into the culture medium as an indicator of membrane damage.[6]

-

Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Compare the viability of cells treated with the toxin alone versus those co-treated with this compound.

In Vivo Cerebral Ischemia Model (MCAO)

The Middle Cerebral Artery Occlusion (MCAO) model is a widely used in vivo method to simulate focal ischemic stroke in rodents.[11]

Protocol Steps:

-

Animal Preparation: Anesthetize a male Sprague-Dawley rat or C57BL/6 mouse. Make a midline cervical incision to expose the common carotid artery (CCA).

-

Induce Occlusion: Carefully separate the external carotid artery (ECA) and internal carotid artery (ICA). Insert a filament (e.g., 4-0 nylon suture with a rounded tip) through the ECA into the ICA to block the origin of the middle cerebral artery (MCA).

-

Ischemia Period: Maintain the occlusion for a defined period, typically 90-120 minutes, to induce ischemic injury.

-

Administer Treatment: At a set time point (e.g., 2 hours after MCAO), administer this compound (e.g., 30 mg/kg, intraperitoneally) or a vehicle control.[11]

-

Reperfusion: Withdraw the filament to allow blood flow to resume (reperfusion). Suture the incision.

-

Post-operative Care: Allow the animal to recover. Monitor for health and provide supportive care.

-

Neurological Assessment: At 24 or 72 hours post-MCAO, evaluate neurological deficits using a standardized scoring system.[20]

-

Tissue Analysis: Euthanize the animal and harvest the brain. Stain brain slices with 2,3,5-triphenyltetrazolium chloride (TTC) to measure the infarct volume.[21] The healthy tissue stains red, while the infarcted area remains white. Further molecular analysis (Western Blot, IHC) can be performed on peri-infarct tissue.

Conclusion and Future Directions

The collective evidence strongly supports the neuroprotective properties of the chlorogenic acid family, including this compound. Through a combination of potent antioxidant, anti-inflammatory, and anti-apoptotic mechanisms, these compounds demonstrate significant therapeutic potential in preclinical models of acute and chronic neurological disorders.

For drug development professionals, the multi-target nature of these compounds is particularly appealing, as the pathologies of neurodegeneration are complex and interwoven. Future research should focus on:

-

Isomer-Specific Efficacy: Conducting head-to-head studies to determine if this compound has a superior neuroprotective profile compared to other CGA isomers.

-

Pharmacokinetics and BBB Penetration: Optimizing formulations to enhance bioavailability and delivery across the blood-brain barrier.

-

Chronic Disease Models: Expanding investigations in long-term models of Alzheimer's and Parkinson's disease to assess effects on disease progression.

By continuing to elucidate the specific contributions and mechanisms of this compound, the scientific community can pave the way for its potential development as a novel neuroprotective agent.

References

- 1. researchgate.net [researchgate.net]

- 2. Systemic Neuroprotection by Chlorogenic Acid: Antioxidant and Anti-inflammatory Evaluation in Early Neurodegeneration Induced by 3-Nitropropionic Acid in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Protective Effects of Chlorogenic Acid on Cerebral Ischemia/Reperfusion Injury Rats by Regulating Oxidative Stress-Related Nrf2 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Neuroprotective effects of chlorogenic acid against oxidative stress in rats subjected to lithium-pilocarpine-induced status epilepticus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effect and mechanism of chlorogenic acid on cognitive dysfunction in mice by lipopolysaccharide-induced neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Chlorogenic Acid Prevents Microglia-Induced Neuronal Apoptosis and Oxidative Stress under Hypoxia-Ischemia Environment by Regulating the MIR497HG/miR-29b-3p/SIRT1 Axis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Isochlorogenic acid B alleviates lead-induced anxiety, depression and neuroinflammation in mice by the BDNF pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Neuroprotective Effect of Chlorogenic Acid on Mitochondrial Dysfunction-Mediated Apoptotic Death of DA Neurons in a Parkinsonian Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Chlorogenic acid ameliorates memory dysfunction via attenuating frontal lobe oxidative stress and apoptosis in diabetic rat model - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Neuroprotective effect of chlorogenic acid in global cerebral ischemia-reperfusion rat model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Chlorogenic acid alleviates neurobehavioral disorders and brain damage in focal ischemia animal models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. jcdr.net [jcdr.net]

- 13. researchgate.net [researchgate.net]

- 14. Chlorogenic acid exerts neuroprotective effect against hypoxia-ischemia brain injury in neonatal rats by activating Sirt1 to regulate the Nrf2-NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Chlorogenic Acid Improves Neuroprotective Effect of PEP-1-Ribosomal Protein S3 Against Ischemic Insult - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Neuroprotective Effect of Chlorogenic Acid in an Animal Model of Sporadic Alzheimer's Disease Induced by Streptozotocin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. spandidos-publications.com [spandidos-publications.com]

- 20. researchgate.net [researchgate.net]

- 21. tandfonline.com [tandfonline.com]

Isochlorogenic Acid A: A Comprehensive Technical Review of its Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isochlorogenic acid A (ICGA-A), a prominent phenolic acid compound, has garnered significant attention within the scientific community for its diverse and potent biological activities. As a member of the caffeoylquinic acid family, ICGA-A is widely distributed in various plant species and has been traditionally utilized in herbal medicine. This technical guide provides an in-depth review of the current understanding of ICGA-A's biological functions, focusing on its antioxidant, anti-inflammatory, anticancer, and neuroprotective properties. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, offering detailed experimental methodologies, quantitative data summaries, and visual representations of the key signaling pathways involved.

Quantitative Data Summary

The biological efficacy of this compound has been quantified across numerous studies. The following tables summarize key quantitative data, providing a comparative overview of its activity in various experimental models.

Table 1: Antioxidant Activity of this compound

| Assay Type | Model System | IC50 Value / Activity | Reference |

| DPPH Radical Scavenging | Chemical Assay | 4.26 µg/mL | [1] |

| ABTS Radical Scavenging | Chemical Assay | Not specified, but activity confirmed | [1] |

| Hydroxyl Radical (·OH) Scavenging | Chemical Assay | Highest scavenging rate: 60.01% | [2] |

| Superoxide Anion (O2−·) Scavenging | Chemical Assay | Highest scavenging rate: 28.04% | [2] |

| In vivo antioxidant capacity | Zebrafish model | 60.4% at 25 µg/mL | [2] |

Table 2: Anti-inflammatory Activity of this compound

| Assay Type | Cell Line/Model | Measured Parameter | Effect | Concentration |

| Nitric Oxide (NO) Production | LPS-stimulated RAW 264.7 cells | NO levels | Inhibition | 0-250 μg/mL |

| Pro-inflammatory Cytokines | Chicken fallopian tubes | TNF-α, IL-6, IL-8, IFN-γ | Marked attenuation | Not specified |

| Anti-inflammatory Cytokines | Chicken fallopian tubes | IL-10 | Enhancement | Not specified |

Table 3: Anticancer Activity of this compound

| Cell Line | Cancer Type | Assay | IC50 Value (24h) | Reference |

| MDA-MB-231 | Triple-Negative Breast Cancer | CCK-8 | 135.8 µM | [1] |

| 4T1 | Triple-Negative Breast Cancer | CCK-8 | 154.9 µM | [1] |